molecular formula C11H8N2O B1587211 3-Pyrazin-2-ylbenzaldehyde CAS No. 887344-35-6

3-Pyrazin-2-ylbenzaldehyde

Cat. No.: B1587211
CAS No.: 887344-35-6
M. Wt: 184.19 g/mol
InChI Key: CLHDOSZCXSKSSD-UHFFFAOYSA-N
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Description

3-Pyrazin-2-ylbenzaldehyde is a chemical compound that belongs to the class of pyrazine derivatives. It is characterized by the presence of a pyrazine ring attached to a benzaldehyde moiety. This compound is a yellow crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.

Scientific Research Applications

3-Pyrazin-2-ylbenzaldehyde has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of various industrial chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Pyrazin-2-ylbenzaldehyde involves the reaction of 3-(pyrazin-2-yl)benzaldehyde with sodium tetrahydroborate in methanol. The reaction is carried out at 0°C and then allowed to warm to room temperature, followed by stirring for three hours .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Pyrazin-2-ylbenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, forming oxides.

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often using reducing agents like sodium tetrahydroborate.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or amines

Common Reagents and Conditions

    Oxidation: Common reagents include oxygen or oxidizing agents like potassium permanganate.

    Reduction: Sodium tetrahydroborate is a common reducing agent.

    Substitution: Halides or amines are often used as reagents.

Major Products Formed

    Oxidation: Oxides of the original compound.

    Reduction: Reduced forms of the compound, such as alcohols.

    Substitution: Substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 3-Pyrazin-2-ylbenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-(Pyrazin-2-yl)benzaldehyde: A closely related compound with similar structural features.

    3-Methoxy-5-nitrosalicylaldehyde: Another compound with a benzaldehyde moiety but different substituents.

    4-(6-(2-Methoxyethoxy)methoxy]-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid: A more complex compound with a benzaldehyde moiety and additional functional groups .

Uniqueness

3-Pyrazin-2-ylbenzaldehyde is unique due to its specific combination of a pyrazine ring and a benzaldehyde moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

3-pyrazin-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-8-9-2-1-3-10(6-9)11-7-12-4-5-13-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHDOSZCXSKSSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=CN=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397519
Record name 3-Pyrazin-2-ylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887344-35-6
Record name 3-(2-Pyrazinyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887344-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrazin-2-ylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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